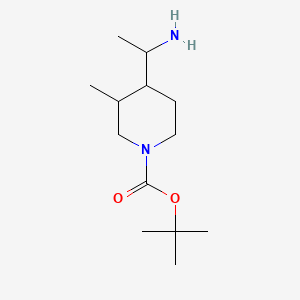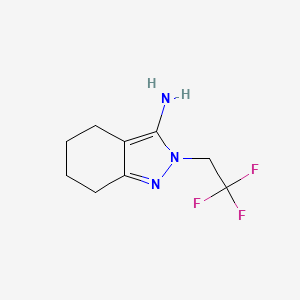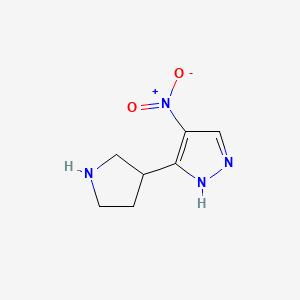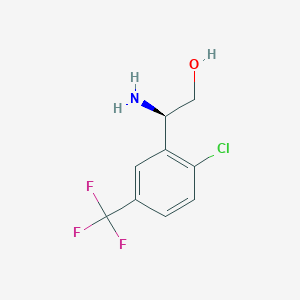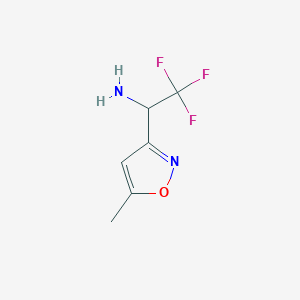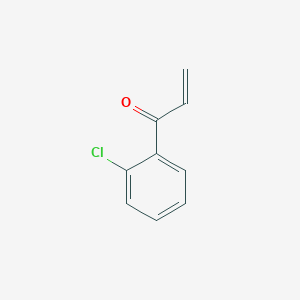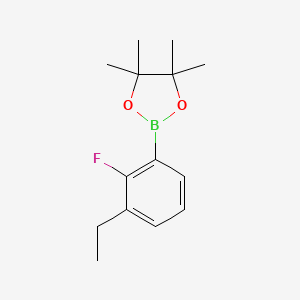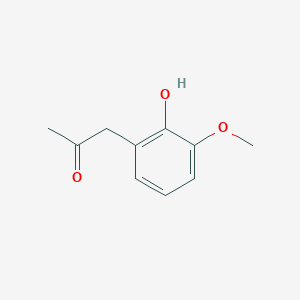
1-(2-Hydroxy-3-methoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-methoxyphenyl)propan-2-one, also known as Vanillylacetone, is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring. This compound is known for its aromatic properties and is often found in natural products such as vanilla.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through various methods. One common method involves the condensation of vanillin with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and hydroxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the flavor and fragrance industry due to its aromatic properties
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparaison Avec Des Composés Similaires
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-Methoxyphenyl)propan-2-one: Lacks the hydroxy group, affecting its reactivity and properties
Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxy and methoxy groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in both chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(2-hydroxy-3-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12O3/c1-7(11)6-8-4-3-5-9(13-2)10(8)12/h3-5,12H,6H2,1-2H3 |
Clé InChI |
IWGATEXCLRKHDE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





